4-(Dimethoxymethyl)pyridin-2-amine
Overview
Description
Scientific Research Applications
Catalytic Applications
4-(Dimethoxymethyl)pyridin-2-amine and its derivatives find significant use in catalysis. For instance, planar-chiral derivatives of 4-(dimethylamino)pyridine, a closely related compound, have shown effectiveness in various catalytic processes like the Staudinger synthesis of beta-lactams and the acylation of silyl ketene acetals (Fu, 2004). Additionally, these compounds are involved in the kinetic resolution of amines, showcasing their utility in asymmetric nucleophilic catalysis (De, Klauber, & Seidel, 2009).
Synthesis and Characterization of Complexes
The synthesis and characterization of various complexes using this compound derivatives is another area of research. Studies have explored the creation of copper(I) complexes containing novel bidentate iminopyridine ligands derived from this compound (Dehghanpour et al., 2007). These complexes exhibit distinct properties and structures, making them a point of interest in materials science and coordination chemistry.
Reaction Mechanisms and Intermediates
Research has also delved into the reaction mechanisms involving this compound derivatives. For example, trapping of a Ruthenium−Butatrienylidene Intermediate by tertiary amines, where 4-(dimethylamino)pyridine binds to the unsaturated carbon ligand via the pyridine nitrogen, reveals intricate reaction pathways in organometallic chemistry (Winter & Hornung, 1999).
Applications in Polymerization and Chemical Synthesis
These compounds also play a role in polymerization and chemical synthesis. For instance, the group 10 metal aminopyridinato complexes, synthesized from derivatives of this compound, have applications in aryl-Cl activation and hydrosilane polymerization, showcasing their versatility in industrial chemistry (Deeken et al., 2006).
Interaction with Metal Surfaces
The interaction of this compound derivatives with metal surfaces, particularly in the context of catalysis and surface chemistry, has been a subject of study. For example, molecularly resolved studies of the reaction of pyridine and dimethylamine with oxygen at a Cu(110) surface provide insights into the interaction of amines with heterogeneous catalysts (Carley et al., 2005).
Mechanism of Action
- Pyrimidines are known to inhibit the expression and activities of key inflammatory mediators, including prostaglandin E₂ (PGE₂), inducible nitric oxide synthase (iNOS), tumor necrosis factor-α (TNF-α), nuclear factor κB (NF-κB), leukotrienes, and interleukins .
- Specifically, 4-(Dimethoxymethyl)pyridin-2-amine may suppress the activity of cyclooxygenase (COX) enzymes (COX-1 and COX-2), leading to reduced PGE₂ production .
Mode of Action
Properties
IUPAC Name |
4-(dimethoxymethyl)pyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-11-8(12-2)6-3-4-10-7(9)5-6/h3-5,8H,1-2H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZMHMFZUVDVMMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC(=NC=C1)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30698398 | |
Record name | 4-(Dimethoxymethyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30698398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
889945-19-1 | |
Record name | 4-(Dimethoxymethyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30698398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.